1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 7-position and an ethanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the ethanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the triazole ring, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce various functional groups at specific positions on the triazole or pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group results in the formation of a carboxylic acid derivative, while reduction of the triazole ring can lead to the formation of different triazoline derivatives.
Scientific Research Applications
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of new therapeutic agents due to its ability to interact with various biological targets . It has shown potential as an inhibitor of kinases such as c-Met and VEGFR-2, making it a promising candidate for cancer treatment . Additionally, it has applications in the development of antimicrobial agents due to its antibacterial activity .
Mechanism of Action
The mechanism of action of 1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, preventing their activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis.
Comparison with Similar Compounds
1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol can be compared with other triazolopyridine derivatives, such as 1,2,4-triazolo[1,5-a]pyridines and triazolo[4,3-a]pyrazines . These compounds share similar structural features but differ in their biological activities and applications. For instance, while this compound is known for its kinase inhibitory activity, other derivatives may exhibit different pharmacological properties, such as antimicrobial or anti-inflammatory activities .
Properties
CAS No. |
56543-80-7 |
---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-12-8(5-6)10-11-9(12)7(2)13/h3-5,7,13H,1-2H3 |
InChI Key |
YNEFBNGEYPGACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.